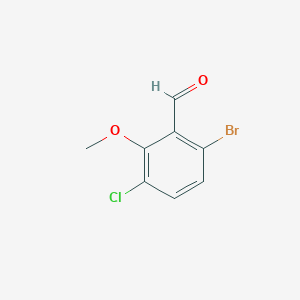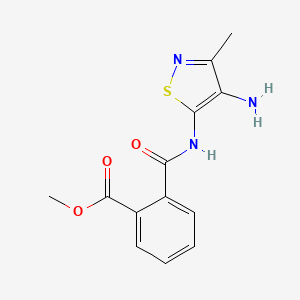
(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various chemical reactions, including Suzuki-Miyaura cross-coupling .
Synthesis Analysis
The synthesis of boronic acids often involves the reaction of organometallic reagents with boranes . For example, the electrophilic borylation of aryl Grignard reagents can be used to synthesize various aryl boronic acids . The reaction performs well with substrates incorporating electron-withdrawing or -donating groups on the aromatic ring .Molecular Structure Analysis
The molecular formula of “this compound” is C7H7BF2O3 . It has a molecular weight of 187.936 Da .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes to produce fluorodiarylmethanols .Wirkmechanismus
Target of Action
The primary target of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, absorption, distribution, metabolism, and excretion, which are common considerations in pharmacokinetics.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the compounds being synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Furthermore, the success of the Suzuki–Miyaura cross-coupling reaction, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Zukünftige Richtungen
Boronic acids have a wide range of applications in modern organic chemistry. They are used in the construction of carbon–carbon or carbon–heteroatom bonds, and in numerous transversal fields including catalysis, materials science, biology, imaging, and more . Therefore, the study and application of “(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid” and other boronic acids will continue to be an important area of research in the future.
Biochemische Analyse
Biochemical Properties
They can form reversible covalent bonds with diols and polyols, which are present in saccharides and catechols . They can also form bonds with nucleophilic amino acid side chains such as that of serine
Cellular Effects
The cellular effects of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid are not well-documented. Boronic acids are known to be involved in various cellular processes. For instance, some boronic acids have been used as inhibitors for certain enzymes, affecting cellular metabolism . The specific effects of this compound on cell function, signaling pathways, and gene expression are yet to be explored.
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through their ability to form reversible covalent bonds with diols and polyols This allows them to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them suitable for use in various laboratory applications . The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are yet to be explored.
Dosage Effects in Animal Models
Boronic acids are known to be generally environmentally benign, suggesting that they may have minimal toxic or adverse effects
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors . The specific metabolic pathways that this compound is involved in, and its effects on metabolic flux or metabolite levels, are yet to be explored.
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins
Subcellular Localization
Boronic acids are known to interact with various biomolecules, potentially influencing their localization within the cell . The specific subcellular localization of this compound, and any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are yet to be explored.
Eigenschaften
IUPAC Name |
[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPMZHXDKOKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)




![2-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6357175.png)

![6-Bromo-2,2,4-trifluorobenzo[d][1,3]dioxole](/img/structure/B6357183.png)




